N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C15H10N4O5 and its molecular weight is 326.268. The purity is usually 95%.
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Scientific Research Applications
Energetic Materials Synthesis
Compounds based on oxadiazole rings, such as the mentioned chemical, are explored in the synthesis of insensitive energetic materials. For example, 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized for use in energetic salts, which are alternatives to traditional explosives due to their moderate thermal stabilities and insensitivity to impact and friction (Yu et al., 2017).
Medicinal Chemistry
Oxadiazoles, including furazans, are significant in medicinal chemistry. They enhance physical properties and biological activity in drug molecules. Their pharmacology and biological activity have been extensively studied, highlighting their potential in drug development programs (Mancini et al., 2021).
Anticonvulsant Activities
Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which include furan and oxadiazole structures, have shown promising results in anticonvulsant activities. These compounds, including the alpha-furan-2-yl derivative, have been compared favorably with phenytoin, a common anticonvulsant drug (Kohn et al., 1993).
Synthesis of Polynuclear Heterocyclic Systems
The compound is also relevant in the synthesis of non-annelated polynuclear heterocyclic systems. These include structures like furazan and furoxan rings linked to polynitrogen and nitrogen-oxygen heterocycles, which have potential applications as pharmacologically active and high-energy compounds (Fershtat & Makhova, 2016).
Pharmaceutical Chemistry Role
In pharmaceutical chemistry, 1,3,4-oxadiazole derivatives, a category to which the compound belongs, have been important for developing novel drugs. Their structural motif is crucial in creating new pharmaceuticals (Sharma, 2015).
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O5/c20-12(8-19-9-4-1-2-5-10(9)23-15(19)21)16-14-18-17-13(24-14)11-6-3-7-22-11/h1-7H,8H2,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSZKLNVUJRQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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